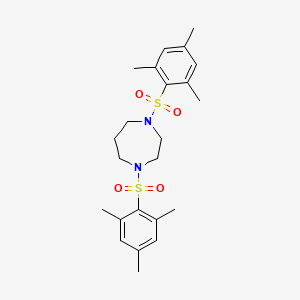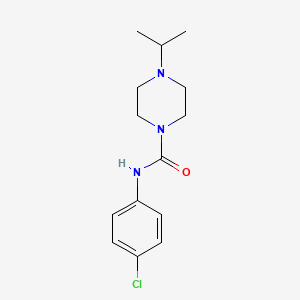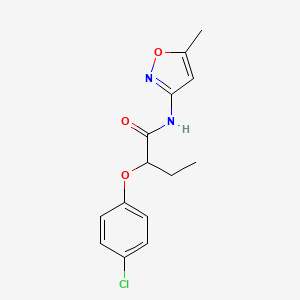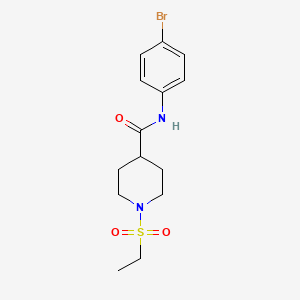![molecular formula C13H18ClN3O2S B4729434 2-[2-(4-chloro-3-methylphenoxy)propanoyl]-N-ethylhydrazinecarbothioamide](/img/structure/B4729434.png)
2-[2-(4-chloro-3-methylphenoxy)propanoyl]-N-ethylhydrazinecarbothioamide
Vue d'ensemble
Description
2-[2-(4-chloro-3-methylphenoxy)propanoyl]-N-ethylhydrazinecarbothioamide, also known as CPTH, is a chemical compound that has been widely studied in the field of scientific research. It is a potent inhibitor of histone acetyltransferase (HAT) activity, which plays a crucial role in regulating gene expression and chromatin structure.
Mécanisme D'action
2-[2-(4-chloro-3-methylphenoxy)propanoyl]-N-ethylhydrazinecarbothioamide functions as an inhibitor of HAT activity by binding to the active site of the enzyme. HATs are enzymes that add acetyl groups to histone proteins, which leads to the relaxation of chromatin structure and the activation of gene expression. By inhibiting HAT activity, this compound can alter gene expression patterns and induce cell death in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit the growth and migration of cancer cells. Additionally, this compound has been shown to enhance the effectiveness of chemotherapy drugs in cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-[2-(4-chloro-3-methylphenoxy)propanoyl]-N-ethylhydrazinecarbothioamide in lab experiments is its potent inhibitory activity against HATs. This makes it a valuable tool for studying the role of HATs in gene expression and chromatin structure. However, one of the limitations of using this compound is its potential toxicity and side effects, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 2-[2-(4-chloro-3-methylphenoxy)propanoyl]-N-ethylhydrazinecarbothioamide. One area of research is the development of more potent and selective inhibitors of HAT activity. Additionally, further studies are needed to explore the potential therapeutic applications of this compound in cancer treatment. Finally, research is needed to better understand the mechanism of action of this compound and its effects on gene expression and chromatin structure.
Applications De Recherche Scientifique
2-[2-(4-chloro-3-methylphenoxy)propanoyl]-N-ethylhydrazinecarbothioamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, this compound has been found to enhance the effectiveness of chemotherapy drugs in cancer treatment.
Propriétés
IUPAC Name |
1-[2-(4-chloro-3-methylphenoxy)propanoylamino]-3-ethylthiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN3O2S/c1-4-15-13(20)17-16-12(18)9(3)19-10-5-6-11(14)8(2)7-10/h5-7,9H,4H2,1-3H3,(H,16,18)(H2,15,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IACRXYKZDMYSTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=S)NNC(=O)C(C)OC1=CC(=C(C=C1)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(4-chloro-3-methylphenoxy)methyl]-N-(3-fluoro-4-methylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B4729351.png)

![7-(difluoromethyl)-5-(4-ethylphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B4729368.png)


![4-(2-bromobenzoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B4729385.png)
![1-{[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4-(2,6-dimethyl-4-pyridinyl)piperazine](/img/structure/B4729393.png)
![2-[(6-acetyl-4-hydroxy-5-methylthieno[2,3-d]pyrimidin-2-yl)thio]-N-phenylacetamide](/img/structure/B4729401.png)
![4-({[(2-methoxy-4-nitrophenyl)amino]carbonyl}amino)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4729403.png)

![4-[(allylamino)sulfonyl]-N-(2-cyanophenyl)benzamide](/img/structure/B4729411.png)
![3-(2,3-dimethylphenyl)-5-[1-(3-nitrophenyl)ethylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4729421.png)
![methyl 4-{[({5-[(benzoylamino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}benzoate](/img/structure/B4729432.png)
